Zoledronic acid (disodium tetrahydrate)
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for zoledronic acid disodium tetrahydrate is disodium;(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphonic acid;tetrahydrate . This nomenclature precisely describes:
- The disodium counterion balancing the diphosphonate groups
- The central ethylidene bridge connecting imidazole and bisphosphonate moieties
- Four water molecules in the crystal lattice
The molecular formula C₅H₁₆N₂Na₂O₁₁P₂ accounts for all constitutive elements, including hydration water. Key mass characteristics include:
| Property | Value | Source Reference |
|---|---|---|
| Average molecular mass | 388.114 g/mol | |
| Monoisotopic mass | 388.002471 g/mol | |
| CAS Registry Number | 165800-07-7 |
The structural formula features two phosphonate groups (-PO₃H₂) deprotonated to form sodium salts, with protonation states varying between the central hydroxyl group and imidazole nitrogen depending on pH.
Crystallographic Characterization of Disodium Tetrahydrate Form
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters optimized for hydrate stability. The tetrahydrate structure demonstrates:
- Water coordination : Four water molecules participate in an extensive hydrogen-bonding network
- Sodium ion geometry : Octahedral coordination spheres around Na⁺ ions involving:
Thermal analysis shows decomposition initiating at 305-307°C with sequential water loss events. The crystalline lattice remains stable up to 150°C under dry nitrogen, making it suitable for lyophilization processes. Solubility profiles differ markedly from anhydrous forms:
| Solvent System | Solubility (mg/mL) | Temperature | Source Reference |
|---|---|---|---|
| Water (pH 6.8) | >290 | 37°C | |
| Methanol | Slight | 50°C | |
| Phosphate buffer | 8.03 | 37°C |
The high aqueous solubility at physiological pH (6.8) enables rapid reconstitution for intravenous administration, while limited organic solvent compatibility aids purification processes.
Comparative Analysis of Hydration States: Monohydrate vs. Trihydrate Polymorphs
Zoledronic acid exhibits three characterized hydration states with distinct pharmaceutical relevance:
| Property | Tetrahydrate | Monohydrate | Trihydrate |
|---|---|---|---|
| Molecular Formula | C₅H₁₆N₂Na₂O₁₁P₂ | C₅H₁₀N₂O₇P₂·H₂O | C₅H₁₂N₂O₁₀P₂·3H₂O |
| Crystal Water Content | 18.6% | 6.2% | 24.9% |
| Melting Point | 305-307°C | 239-241°C | 253-255°C |
| Hygroscopicity | Moderate | High | Low |
| Solubility (pH 6.8) | 290 mg/mL | 85 mg/mL | 194 mg/mL |
| Stability | >24 months | 18 months | >36 months |
The tetrahydrate form demonstrates optimal balance between stability and solubility. Compared to the monohydrate:
- Enhanced thermal stability : Higher dehydration onset temperature (150°C vs. 110°C)
- Reduced hygroscopicity : Water adsorption <5% at 75% RH vs. 12% for monohydrate
- Superior crystallinity : Sharper PXRD peaks (FWHM <0.1° 2θ) facilitate quality control
Trihydrate forms, while more stable long-term, require stringent storage conditions (-20°C) to prevent phase transitions. Raman spectroscopy distinguishes hydration states through:
- O-H stretching region (3200-3600 cm⁻¹): Tetrahydrate shows four distinct bands vs. three in trihydrate
- Phosphonate symmetric stretch: 980 cm⁻¹ in tetrahydrate vs. 972 cm⁻¹ in monohydrate
Co-crystallization studies demonstrate the tetrahydrate's unique ability to form stable complexes with amino acids like DL-tartaric acid, enhancing solubility by 6.01-fold compared to native forms. This contrasts with trihydrate's preference for aromatic co-formers like nicotinamide.
Properties
Molecular Formula |
C5H18N2Na2O11P2 |
|---|---|
Molecular Weight |
390.13 g/mol |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2 |
InChI Key |
VZUXMKUISMKNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Imidazol-1-yl Acetic Acid
The core synthesis begins with imidazol-1-yl acetic acid (IAA) , which undergoes phosphorylation using phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in the presence of phosphorous acid (H₃PO₃). The reaction mechanism involves forming cyclic pyrophosphonate intermediates, which are subsequently hydrolyzed to yield zoledronic acid.
Reaction Equation :
$$
\text{Imidazol-1-yl acetic acid} + \text{PCl}3/\text{POCl}3 + \text{H}3\text{PO}3 \rightarrow \text{Zoledronic acid} + \text{HCl}
$$
Critical parameters include:
- Molar Ratios : Optimal PCl₃/IAA ratios range from 3:1 to 5:1, while H₃PO₃/IAA ratios are 2.4:1–3.8:1.
- Temperature : Reactions proceed at 40–80°C, with 50–60°C yielding highest purity.
- Solvent Systems : Tetramethylene sulfone (sulfolane) or polyalkylene glycol/cyclic carbonate mixtures improve stirrability and reduce viscosity.
Solvent Systems and Reaction Optimization
Early methods used hazardous solvents like chlorobenzene, but modern approaches prioritize safety and efficiency:
| Solvent System | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tetramethylene sulfone | Low toxicity, high boiling point | High solvent-to-IAA ratio | 70–85 | >99.5 |
| Polyalkylene glycol | Enhances stirrability, scalable | Requires cyclic carbonate | 75–80 | >99.7 |
| Solvent-free (neat) | Reduces waste, cost-effective | Risk of exothermic runaway | 80–85 | >99.9 |
For example, EP2192126B1 describes a solvent system combining polyethylene glycol and propylene carbonate, which maintains a homogeneous reaction mixture even at high phosphorus concentrations.
Crystallization and Purification Techniques
Hydrolysis and Crystallization
Post-phosphorylation, hydrolysis with distilled water (70–100°C) converts intermediates into zoledronic acid. Key steps include:
- Precipitation : Adding isopropanol or acetone induces crystallization.
- Recrystallization : Distilled water (17:1–20:1 mass ratio to product) enhances purity.
- Drying : Vacuum drying at 50–60°C yields the monohydrate form.
Example (CN102276650A) :
Polymorphic Control
Zoledronic acid exhibits multiple crystalline forms, with Form I (PXRD peaks at 12.1°, 15.7°, 18.9° 2θ) and Form II (14.6°, 19.1°, 23.9° 2θ) being most stable. Industrial processes favor Form I due to its low hygroscopicity and ease of isolation.
Purification Methods :
- Carbon Treatment : Activated carbon removes organic impurities.
- Ion Exchange : Converts zoledronic acid to its disodium salt using sodium hydroxide.
Industrial-Scale Manufacturing Considerations
Process Validation and Quality Control
The European Medicines Agency (EMA) mandates strict specifications for active pharmaceutical ingredients (APIs):
Data from EMA assessment reports.
Case Study (EP1963345A2) :
- Solvent-free synthesis achieves 99.9% purity by HPLC.
- Batch sizes up to 100 kg demonstrate scalability.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Tetramethylene sulfone | 85 | 99.5 | High | Moderate |
| Polyalkylene glycol | 80 | 99.7 | High | Low |
| Solvent-free | 85 | 99.9 | Moderate | Very Low |
Data synthesized from.
Chemical Reactions Analysis
General Information
Zoledronic acid disodium tetrahydrate, also known as zoledronate disodium tetrahydrate, is a third-generation bisphosphonate with anti-resorptive activity . Its molecular formula is C5H16N2Na2O11P2, and its molecular weight is 388.11400 g/mol . It appears as crystals from water and has a melting point of 239°C (dec) .
Table 1: Physical and Chemical Properties of Zoledronic Acid Disodium Tetrahydrate
| Property | Value |
|---|---|
| CAS Number | 165800-07-7 |
| Molecular Weight | 388.11400 g/mol |
| Molecular Formula | C5H16N2Na2O11P2 |
| Density | 2.13 g/cm3 |
| Boiling Point | 764°C at 760 mmHg |
| Melting Point | 305-307°C |
| Flash Point | 415.8°C |
Key Chemical Reactions and Interactions
-
Inhibition of Osteoclast Differentiation and Function: Zoledronic acid disodium tetrahydrate inhibits osteoclast differentiation and function by regulating NF-κB and JNK signaling pathways .
-
Effect on MC3T3-E1 Cells: It reduces the viability of MC3T3-E1 cells and induces apoptosis at concentrations of 10-100 µM . It also inhibits the differentiation and maturation of MC3T3-E1 cells at concentrations <1 µM .
-
RANKL and Sclerostin mRNA Expression: Zoledronic acid disodium tetrahydrate (0.1-1 µM; 48 hours) increases receptor activator of nuclear factor kB ligand (RANKL) and sclerostin mRNA expressions in osteocyte-like MLO-Y4 cells .
-
Anti-Cancer Effects: Zoledronic acid exhibits anti-cancer effects . It decreases mean vessel density in animal models of renal cell carcinoma and reverses the epithelial-to-mesenchymal transition (EMT) in breast cancer cells by inactivating NF-κB, reducing self-renewal and cell proliferation .
-
Binding to Hydroxyapatite: As a bisphosphonate, zoledronic acid binds to hydroxyapatite in the bone . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast .
-
Inhibition of Farnesyl Diphosphate Synthase (FPPS): Zoledronic acid inhibits farnesyl diphosphate synthase (FPPS), leading to the activation of γδ T cells . This inhibition prevents protein prenylation within the mevalonate pathway, which is essential for osteoclast function, ultimately inducing apoptosis and osteoclast-cell death .
Polymorphic Forms and Transformations
Zoledronic acid can exist in multiple crystalline forms, each with unique properties .
-
Form XII: Characterized by specific peaks in its PXRD pattern at 9.0, 13.9, 14.8, 21.5, 24.7, and 29.8 ± 0.2 °2θ . It can be prepared by stirring Zoledronic acid crystal form I in methanol at reflux temperature for 16 hours .
-
Form XVIII: Shows a LOD (loss on drying) between 0.3% and about 6% (monohydrate) within the temperature range of 25-220°C . It can be prepared by reacting 1-Imidazoleacetic acid, Phosphorous acid, and Silicon oil, with Phosphorous oxychloride added at 80°C .
-
Form XXVI: Identified by its PXRD pattern with particular characteristic peaks at 9.8, 14.5, 17.1, 17.6, and 18.3 ± 0.2 °2θ . It can be prepared by treating Zoledronic acid form I in 2-butanol, preferably at reflux temperature .
Table 3: Crystalline Forms of Zoledronic Acid and Their Preparation
| Crystalline Form | Preparation Method | Characteristic Peaks (°2θ) |
|---|---|---|
| Form XII | Zoledronic acid Form I in Methanol at reflux temperature for 16 hours | 9.0, 13.9, 14.8, 21.5, 24.7, 29.8 |
| Form XVIII | 1-Imidazoleacetic acid, Phosphorous acid, and Silicon oil with Phosphorous oxychloride | N/A |
| Form XXVI | Zoledronic acid Form I in 2-butanol at reflux temperature | 9.8, 14.5, 17.1, 17.6, 18.3 |
Metal Complex Formation
Zoledronic acid can form metal coordination complexes with metals like calcium (Ca), magnesium (Mg), and zinc (Zn) . These complexes, denoted as ZOLE-based BPCCs, exhibit distinct crystalline phases and dissolution profiles compared to the original zoledronic acid .
Table 4: Metal Complexes of Zoledronic Acid (ZOLE) and Their Properties
| Complex | Properties |
|---|---|
| ZOLE–Ca form I | Distinct crystalline phase, altered dissolution profile |
| ZOLE–Ca form II | pH-dependent degradation in FaSSGF (Fasted State Simulated Gastric Fluid) |
| ZOLE–Mg form I | Distinct crystalline phase, altered dissolution profile |
| ZOLE–Mg form II | Distinct crystalline phase, altered dissolution profile |
| ZOLE–Zn form I | Distinct crystalline phase, altered dissolution profile, complete release of ZOLE content up to 192 h |
| ZOLE–Zn form II | Distinct crystalline phase, altered dissolution profile |
Scientific Research Applications
Osteoporosis Management
Case Study: Efficacy in Postmenopausal Women
A multicenter study evaluated the efficacy of zoledronic acid in improving bone mineral density (BMD) among postmenopausal women. Patients receiving intravenous zoledronic acid showed significant increases in BMD at the lumbar spine and hip compared to placebo groups over a three-year period .
| Time Point | BMD Change (g/cm²) | P-Value |
|---|---|---|
| Baseline | 0.80 | |
| Year 1 | +0.06 | <0.001 |
| Year 2 | +0.08 | <0.001 |
| Year 3 | +0.10 | <0.001 |
Cancer Treatment
Case Study: Non-Small Cell Lung Cancer
A prospective observational study involving 198 patients with non-small cell lung cancer (NSCLC) demonstrated that zoledronic acid significantly reduced the incidence of SREs. The median time to the first SRE was 202 days post-treatment, indicating its effectiveness in delaying complications associated with bone metastases .
| Patient Group | SRE Incidence (%) | Median Time to First SRE (days) |
|---|---|---|
| History of SRE | 45 | 202 |
| No History of SRE | 35 | 202 |
Hypercalcemia of Malignancy
Zoledronic acid is effective in managing hypercalcemia caused by malignancies. A study found that patients treated with zoledronic acid experienced a significant reduction in serum calcium levels within days after administration, highlighting its rapid action .
Adverse Effects and Considerations
While generally well-tolerated, zoledronic acid can cause side effects such as flu-like symptoms, osteonecrosis of the jaw (ONJ), and rare severe inflammatory reactions. A notable case involved an elderly patient who developed severe immune-mediated reactions post-infusion, underscoring the need for careful patient monitoring .
Mechanism of Action
Zoledronic acid exerts its effects by inhibiting bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside osteoclasts, zoledronic acid inhibits farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .
Comparison with Similar Compounds
Research Highlights and Controversies
- Anti-Tumor Effects : Preclinical studies suggest zoledronic acid induces apoptosis in breast cancer cells and synergizes with paclitaxel .
- Cost-Effectiveness: Sequential teriparatide/zoledronic acid therapy was cost-effective compared to zoledronic acid monotherapy in osteoporosis management (ICER: $48,000/QALY) .
- Controversies : While zoledronic acid shows superior efficacy in reducing SREs, its impact on overall survival in early-stage cancers remains debated .
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of zoledronic acid disodium tetrahydrate relevant to its stability in experimental settings?
- Answer: The compound is a white crystalline powder with a melting point of 193–204°C, a boiling point of 764°C, and a flashpoint of 415.8°C . Stability is influenced by moisture and temperature; storage at –20°C in airtight containers is recommended to prevent degradation . Solubility in aqueous solutions varies with pH, requiring buffered systems (e.g., sodium phosphate dibasic dodecahydrate) for consistent dissolution in in vitro studies .
Q. What analytical methods are recommended for quantifying purity in synthesized batches?
- Answer: High-performance liquid chromatography (HPLC) with UV detection at 220 nm is commonly used, validated against USP standards for bisphosphonates . Reagent-grade sodium phosphate dibasic (≥99.5% purity) should be employed for calibration to minimize interference . Impurity profiling should include checks for intermediates like ethyl chloroacetate (CAS 105-39-5) and residual solvents .
Q. How should researchers mitigate hazards during handling and storage?
- Answer: Use ventilated fume hoods, non-sparking tools, and static-safe containers to prevent combustion (flashpoint: 415.8°C) . Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation . Waste disposal must follow protocols for controlled incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can discrepancies in bone resorption inhibition data between batches be systematically addressed?
- Answer:
Batch Analysis: Verify synthesis intermediates (e.g., imidazole derivatives) for consistency using mass spectrometry .
Biological Replicates: Use primary osteoclast cultures from ≥3 donor sources to account for biological variability .
Dose-Response Validation: Compare IC₅₀ values across batches with reference standards (e.g., USP risedronate-related compounds) .
Contradictions may arise from residual solvents like tri-n-butyl peroxide (CAS 865-47-4), which alter drug-receptor binding kinetics .
Q. What experimental design considerations are critical for comparative efficacy studies with other bisphosphonates?
- Answer:
- Control Groups: Include both placebo and active controls (e.g., ibandronate sodium monohydrate, CAS 138926-19-9) .
- Endpoint Selection: Use dual-energy X-ray absorptiometry (DXA) for bone mineral density and TRAP5b assays for osteoclast activity .
- Statistical Power: Ensure sample sizes ≥30 per group to detect a 15% difference in resorption inhibition (α=0.05, β=0.2) .
- Blinding: Radiological assessments should be performed by independent reviewers to reduce bias .
Q. What mechanisms underlie zoledronic acid’s dual role in autophagy induction and apoptosis in cancer cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
